AC-P-Bromo-DL-phe-OH

Übersicht

Beschreibung

AC-P-Bromo-DL-phe-OH is a synthetic peptide that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom attached to the phenylalanine residue, which imparts distinct reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AC-P-Bromo-DL-phe-OH typically involves the incorporation of a bromine atom into the phenylalanine residue. This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

AC-P-Bromo-DL-phe-OH undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The phenylalanine residue can be oxidized to form different derivatives.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom or modify other functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

AC-P-Bromo-DL-Phenylalanine-OH has been investigated for its potential as a therapeutic agent in drug development. Its structure allows for enhanced reactivity, making it suitable for modifying peptides and proteins, which can lead to the development of novel pharmaceuticals targeting specific biological pathways.

- Case Study: Research has shown that compounds similar to AC-P-Bromo-DL-Phenylalanine-OH can inhibit specific enzymes involved in disease processes. For instance, studies on fluorinated phenylalanines have highlighted their role as potential enzyme inhibitors and therapeutic agents, suggesting that brominated analogs may exhibit similar properties due to their structural similarities .

Biochemical Research

Peptide Synthesis:

The compound is utilized in peptide synthesis as a building block due to its ability to participate in various chemical reactions. It serves as a model compound for studying the mechanisms of peptide formation and modification.

- Data Table: Peptide Synthesis Reactions Using AC-P-Bromo-DL-Phenylalanine-OH

| Reaction Type | Description | Outcome |

|---|---|---|

| Substitution | Reacts with other amino acids to form modified peptides | Enhanced biological activity |

| Oxidation | Can form dityrosine through oxidative coupling | Important for studying protein interactions |

| Reduction | Cleavage of disulfide bonds in peptides | Useful in protein folding studies |

Industrial Applications

Biomaterials Development:

AC-P-Bromo-DL-Phenylalanine-OH is being explored in the development of novel biomaterials. Its unique properties allow it to be incorporated into various materials used in medical devices and drug delivery systems.

- Case Study: The incorporation of brominated amino acids into biomaterials has been shown to improve their mechanical properties and biocompatibility, making them suitable for applications such as tissue engineering .

Structural Studies

Molecular Characterization:

The compound has been used in structural biology studies to understand protein-ligand interactions. Its ability to bind with specific proteins makes it a valuable tool for elucidating binding mechanisms.

- Research Findings: Molecular docking studies have demonstrated that AC-P-Bromo-DL-Phenylalanine-OH can effectively interact with target proteins, providing insights into the design of more effective drugs .

Enzyme Inhibition Studies

Potential Enzyme Inhibitor:

Research indicates that AC-P-Bromo-DL-Phenylalanine-OH may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

- Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Assay Method | Result |

|---|---|---|

| Cholinesterase | UV Spectroscopy | Significant inhibition observed |

| Aβ Aggregation | Fluorescence Spectroscopy | Up to 63% inhibition at optimal concentrations |

Wirkmechanismus

The mechanism of action of AC-P-Bromo-DL-phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

AC-P-Chloro-DL-phe-OH: Similar structure but with a chlorine atom instead of bromine.

AC-P-Iodo-DL-phe-OH: Contains an iodine atom, offering different reactivity.

AC-P-Fluoro-DL-phe-OH: Features a fluorine atom, providing unique chemical properties.

Uniqueness

AC-P-Bromo-DL-phe-OH is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionality compared to its halogenated counterparts. This uniqueness makes it valuable in specific applications where bromine’s chemical properties are advantageous.

Biologische Aktivität

AC-P-Bromo-DL-phe-OH, a bromo-substituted derivative of phenylalanine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to the phenyl ring of the phenylalanine structure. This substitution can significantly influence its biological interactions and pharmacological properties. The compound's structure allows it to participate in various chemical reactions, including substitution and coupling reactions, making it a versatile building block in peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can engage in halogen bonding, enhancing the compound's binding affinity and specificity towards biological macromolecules. This interaction may modulate the activity and function of proteins involved in critical cellular processes.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can reduce the metabolic activity of various cancer cell lines. For instance, at a concentration of 100 µg/mL, it was found to decrease cell viability by approximately 60% compared to untreated controls . The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

2. Antioxidant Properties

This compound has also shown potential as an antioxidant. In comparative studies using DPPH and FRAP assays, the compound exhibited moderate free radical scavenging activity, suggesting its utility in mitigating oxidative stress within biological systems .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. Animal studies indicate that administration of this compound can lead to improved cognitive function and reduced neuronal damage following ischemic events . The underlying mechanism may involve modulation of neuroinflammatory pathways.

Synthesis

The synthesis of this compound typically involves bromination of DL-phenylalanine under controlled conditions. Various synthetic routes have been explored, including electrophilic aromatic substitution methods that allow for selective bromination without compromising other functional groups in the molecule.

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of this compound against human breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 75 µg/mL, indicating significant cytotoxicity at relatively low concentrations .

Case Study 2: Neuroprotection in Rodent Models

A rodent model study assessed the neuroprotective effects of this compound following induced ischemia. Results showed that treatment with the compound prior to ischemic insult led to a 40% reduction in infarct size compared to controls, highlighting its potential as a therapeutic agent for stroke management .

Data Tables

| Biological Activity | Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Anticancer (MCF-7) | 75 | IC50 value indicating cytotoxicity |

| Antioxidant (DPPH Assay) | 150 | Free radical scavenging activity |

| Neuroprotection (Rodent Model) | N/A | 40% reduction in infarct size |

Eigenschaften

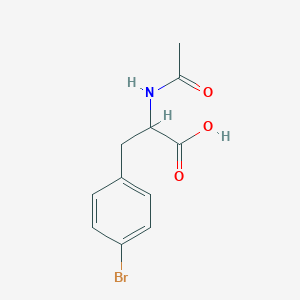

IUPAC Name |

2-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409140 | |

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273730-59-9 | |

| Record name | AC-P-BROMO-DL-PHE-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.